molecular formula C20H30ClN B1293576 N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride CAS No. 31897-80-0

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride

Cat. No. B1293576
CAS RN: 31897-80-0
M. Wt: 319.9 g/mol
InChI Key: DREPSSCSPHCHTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves halogenated hydrocarbon amination reactions. In the study presented in paper , the target molecule N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was synthesized through the amination of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-chloro-N-(1-adamantyl) propanamide with dimethylamine hydrochloride. The synthesis process was validated using various analytical techniques, including elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and X-ray diffraction.

Molecular Structure Analysis

The molecular structure of the synthesized compound was elucidated using X-ray diffraction, revealing a monoclinic system with specific space group parameters. The crystallographic data provided detailed dimensions of the unit cell and the density of the crystal. The dihedral angle between the substituted quinolyl and phenyl groups was found to be 64.0°, indicating the spatial arrangement of these groups within the molecule. Additionally, the study compared the optimized geometric bond lengths and angles obtained through density functional theory (DFT) with the experimental X-ray diffraction values, ensuring the accuracy of the molecular structure .

Chemical Reactions Analysis

The research paper does not provide explicit details on the chemical reactions beyond the synthesis of the target molecule. However, the formation of weak hydrogen bonds among molecules, such as C–H···O, C–H···N, and C–H···Br, suggests that the molecule can engage in intermolecular interactions, which could influence its reactivity and stability. These interactions also contribute to the three-dimensional stacking of the molecule in the crystal lattice.

Physical and Chemical Properties Analysis

The physical properties of the synthesized compound, such as the crystal density and the melting point, can be inferred from the crystallographic data. The chemical properties, including reactivity and biological activity, are hinted at through the preliminary biological test, which showed that the compound has anti-Mycobacterium phlei 1180 activity. This suggests potential applications in the field of antimicrobial research. The compound's molecular weight and formula are also provided, which are essential for understanding its stoichiometry and for further applications in quantitative analyses .

Case Studies and Applications

While the provided data does not include specific case studies, the mention of the compound's biological activity against Mycobacterium phlei 1180 indicates its potential use in medicinal chemistry and pharmaceutical research. The study's findings could serve as a foundation for further research into the compound's mechanism of action, its efficacy against other microbial strains, and its potential development into a therapeutic agent .

properties

IUPAC Name

N-methyl-1-(2-phenyl-1-adamantyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N.ClH/c1-14(21-2)11-20-12-15-8-16(13-20)10-18(9-15)19(20)17-6-4-3-5-7-17;/h3-7,14-16,18-19,21H,8-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREPSSCSPHCHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52582-91-9 (Parent)
Record name Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20953802
Record name N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride

CAS RN

31897-80-0
Record name Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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